BenchChemオンラインストアへようこそ!

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

This N-phenylacetamide-substituted 1,2,4-benzothiadiazine-1,1-dioxide (CAS 896683-80-0) is a strategic tool compound for ion channel research. Its lack of aromatic halogenation makes it a critical comparator for assessing metabolic fate and CYP450 liabilities against fluorinated analogs. With a favorable CNS MPO profile (MW 347.4, low HBD count), it serves as a baseline for systematic SAR studies of N-substitution effects on KATP channel subtype selectivity. Procure to ensure experimental reproducibility in patch-clamp and ADME assays.

Molecular Formula C15H13N3O3S2
Molecular Weight 347.41
CAS No. 896683-80-0
Cat. No. B2402358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide
CAS896683-80-0
Molecular FormulaC15H13N3O3S2
Molecular Weight347.41
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
InChIInChI=1S/C15H13N3O3S2/c19-14(16-11-6-2-1-3-7-11)10-22-15-17-12-8-4-5-9-13(12)23(20,21)18-15/h1-9H,10H2,(H,16,19)(H,17,18)
InChIKeyLYFJUIOMHIMGSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide (CAS 896683-80-0): Chemical Class and Baseline Characteristics


2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide (CAS 896683-80-0) is a synthetic small molecule belonging to the 1,2,4-benzothiadiazine-1,1-dioxide class, featuring a sulfanylacetamide linker and an N-phenyl substituent [1]. Members of this heterocyclic family, including the prototypical KATP channel opener diazoxide, are investigated for their potential in cardiovascular, metabolic, and central nervous system disorders, although the pharmacological profile can vary substantially with modifications at the sulfanyl-linked acetamide side chain [2].

Why In-Class Benzothiadiazine Dioxides Cannot Be Interchanged with CAS 896683-80-0


Within the 1,2,4-benzothiadiazine-1,1-dioxide family, the N-substituted acetamide side chain is a critical determinant of molecular recognition, physicochemical properties, and biological target engagement [1]. Simple N-phenylacetamide analogs (e.g., N-(4-chlorophenyl)-, N-(4-fluorophenyl)-, or N-benzyl-substituted derivatives) exhibit distinct computed logP, hydrogen-bonding capacity, and steric profiles that directly influence solubility, permeability, and binding kinetics [2]. Consequently, generic selection of a benzothiadiazine dioxide without verifying the specific N-phenylacetamide substitution pattern risks obtaining a compound with divergent potency, selectivity, and ADME behavior, compromising experimental reproducibility in a procurement setting.

Quantitative Differentiation Evidence for 2-[(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide (896683-80-0) Relative to Closest Analogs


Structural Diversification at the Acetamide Moiety: N-Phenyl vs N-Benzyl and N-(4-Ethoxyphenyl) Comparators

CAS 896683-80-0 contains an unsubstituted N-phenyl ring, distinguishing it from analogs with N-benzyl or N-(4-ethoxyphenyl) groups. While no direct head-to-head biological data are publicly available, the structural difference is predicted to alter hydrogen-bond donor/acceptor counts and lipophilicity relative to comparators. PubChem computed properties for N-benzyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide (CID 7386895) provide a baseline for comparison: that analog possesses 2 hydrogen bond donors and an XLogP3 of 2.4, whereas the unsubstituted N-phenyl derivative is expected to exhibit different logP and donor profiles that can affect passive permeability and off-target binding [1]. Quantitative activity data for CAS 896683-80-0 are not available in the public domain, and the differentiation claim is therefore limited to computed physicochemical divergence.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Absence of 7-Fluoro Substitution: Differentiation from Halogenated Benzothiadiazine Dioxide Analogs

Several benzothiadiazine dioxide analogs in public databases possess a 7-fluoro substituent on the fused benzene ring (e.g., CID 7386895; 7-fluoro-N-benzyl derivative). CAS 896683-80-0 lacks this halogen substitution. Fluorine introduction typically increases metabolic stability and lipophilicity, but also alters electronic distribution and hydrogen-bond acceptor capacity [1]. Without head-to-head metabolic stability or target-binding data, the absence of 7-fluoro in CAS 896683-80-0 can only be noted as a structural point of differentiation that may translate into distinct ADME or off-target profiles under identical experimental conditions.

Medicinal Chemistry Halogen Effects Metabolic Stability

Patent Context: Benzothiadiazine Dioxides as KATP Channel Modulators and the Role of Acetamide Substitution

Patent CN101092405A discloses a series of benzothiadiazine dioxides designed to overcome the hyperglycemic and hypotensive liabilities of diazoxide. The patent emphasizes that substitution on the acetamide side chain profoundly affects tissue selectivity and the balance between antihypertensive efficacy and hyperglycemic side effects [1]. While CAS 896683-80-0 itself is not explicitly exemplified in the patent, its N-phenyl substitution pattern falls within the claimed generic scope. This provides class-level inference that the specific acetamide substituent is a key driver of pharmacological differentiation, though direct quantitative data for CAS 896683-80-0 versus a specific patent-exemplified comparator are not publicly available.

KATP Channel Cardiovascular Insulin Secretion

Recommended Research Application Scenarios for 2-[(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide (896683-80-0)


SAR Exploration of Benzothiadiazine Dioxide Acetamide Side Chains

CAS 896683-80-0 serves as a reference N-phenyl analog within a matrix of acetamide-substituted benzothiadiazine dioxides. Procurement of this compound enables systematic comparison with N-benzyl, N-(4-ethoxyphenyl), and N-(4-halophenyl) derivatives to map the impact of aromatic substitution on target affinity and selectivity, as suggested by the SAR principles in CN101092405A [1]. The present evidence is limited to computed physicochemical and structural differentiation; empirical profiling is required to establish rank-order potency.

Physicochemical Property Benchmarking for CNS Drug Discovery

With a molecular weight of 347.4 g/mol, one hydrogen-bond donor, and a predicted XLogP3 in a favorable range (estimated ~2.0–3.0), CAS 896683-80-0 falls within property space often associated with CNS permeability. It can be used as a baseline compound for assessing how N-substitution shifts key CNS MPO parameters relative to higher-molecular-weight analogs (e.g., MW 419.5 for CID 16876042) [2]. Experimental logP and PAMPA data would be required to validate this predicted differentiation.

Non-Halogenated Scaffold for Metabolic Profiling Studies

Unlike several close analogs that incorporate a 7-fluoro substituent, CAS 896683-80-0 lacks aromatic halogenation. This makes it a suitable candidate for investigating the metabolic fate of non-halogenated benzothiadiazine dioxides in hepatic microsome or hepatocyte assays, providing a comparator for fluorinated analogs where oxidative defluorination or CYP2C9 inhibition may be confounding factors [3].

KATP Channel Modulator Tool Compound with Defined N-Phenyl Substitution

Based on class-level inference from patent literature [1], CAS 896683-80-0 is structurally consistent with benzothiadiazine dioxides known to modulate KATP channels. It can be procured as a tool compound for electrophysiological studies (e.g., patch-clamp on pancreatic β-cells or vascular smooth muscle), with the expectation that its N-phenyl group confers distinct channel subtype selectivity relative to historical compounds like diazoxide. Direct comparative data are needed to confirm this application.

Quote Request

Request a Quote for 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.